N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide

Descripción general

Descripción

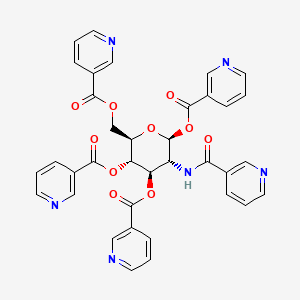

“N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide” is a chemical compound with the molecular formula C17H15N5O3F4 and a molecular weight of 371.25 . It is a main product of BOC Sciences .

Synthesis Analysis

The synthesis of a bioorthogonal-responsive low molecular weight diphenylalanine (PhePhe)-based hydrogel that is capped with a 4-azido-2,3,5,6-tetrafluorobenzyl carbamate self-immolative linker is reported . The hydrogelator (AzF4-PhePhe) generates a stable hydrogel at 0.1 wt%, and rapidly reacts with the bioorthogonal reagent trans-cyclooctene (TCO), inducing a gel-to-solution transition .Molecular Structure Analysis

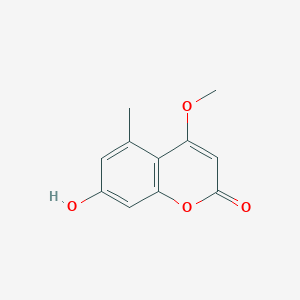

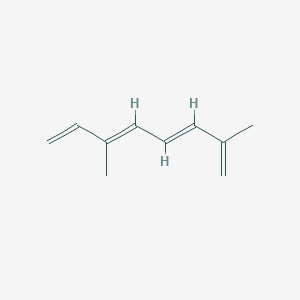

The molecular structure of this compound includes a 4-azido-2,3,5,6-tetrafluorobenzyl group and a 3-maleimidopropionamide group . The InChI key is HINBXEWKHNWURU-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA) is a click chemistry reagent containing an azide group . It can be used as versatile photoaffinity labeling agents to probe biological receptors .Aplicaciones Científicas De Investigación

Polymer Chemistry

N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide is used in polymer chemistry for postpolymerization modifications. Its susceptibility to para-fluoro substitution with thiols makes it a versatile precursor for modifications. It is effective in quantitative azide–para-fluoro substitution and is thermally stable below 100 °C, facilitating further modifications (Noy, Li, Smolan, & Roth, 2019).

Synthetic and Structural Studies

This compound is instrumental in the synthesis of various imidazole systems and is useful in creating a range of substituted imidazolium salts. Its ability to undergo nucleophilic aromatic substitution is significant in producing compounds with diverse functional groups (Lampl et al., 2019).

Antibody Conjugation

In the field of bioconjugate chemistry, this compound is used for amine-to-thiol coupling in the preparation of antibody-drug conjugates (ADCs). This compound provides a more stable alternative to maleimide-based conjugates, especially in human blood plasma, enhancing the therapeutic efficacy (Kolodych et al., 2015).

Biosensor Development

This compound is used in constructing biosensors for applications like β-lactam antibiotic detection. Its role in attaching photosensitive aryl azide motifs to biosensor surfaces is crucial for effective detection methods (Hammaecher et al., 2013).

Radiochemical Synthesis

In radiochemistry, it's used for the synthesis of radiolabeling groups, such as in the preparation of N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, a prosthetic group for labeling peptides and proteins with free sulfhydryl groups. This application is significant for advanced imaging techniques (Kiesewetter, Jacobson, Lang, & Chen, 2011).

Protein Structure Probing

It is used to probe the structure of protein subunits, like in the study of the Escherichia coli ATP synthase. The compound aids in identifying interactions and orientations of different protein subunits, contributing to the understanding of complex protein structures (Vik & Ishmukhametov, 2005).

Propiedades

IUPAC Name |

N-[(4-azido-2,3,5,6-tetrafluorophenyl)methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4N5O3/c15-10-6(11(16)13(18)14(12(10)17)21-22-19)5-20-7(24)3-4-23-8(25)1-2-9(23)26/h1-2H,3-5H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTHQICZOPOYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161040 | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139428-48-1 | |

| Record name | N-[(4-Azido-2,3,5,6-tetrafluorophenyl)methyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139428-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139428481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1231476.png)

![2-[(4Z)-4-(furan-2-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1231489.png)

![3-[(2E)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonic acid](/img/structure/B1231490.png)

![2-[3-Benzyl-5-(1-alanyl-aminoethyl)-2,3,6,7-tetrahydro-1H-azepin-1-YL]-1-oxopropyl-valinyl-valine-methylester](/img/structure/B1231496.png)

![(3,5-Dimethyl-[1,2,4]triazol-4-yl)-[3-(2-methoxy-phenyl)-allylidene]-amine](/img/structure/B1231497.png)